molecular formula C11H11NO B11915345 1-Methoxy-5-methylisoquinoline

1-Methoxy-5-methylisoquinoline

Cat. No.: B11915345
M. Wt: 173.21 g/mol
InChI Key: SZSWAEYLSLBDDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-5-methylisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-5-methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance reaction efficiency and yield. For example, palladium-catalyzed coupling reactions followed by cyclization can produce isoquinolines in excellent yields .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-5-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinolines.

    Substitution: Halogenated or nitro-substituted isoquinolines.

Scientific Research Applications

1-Methoxy-5-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-5-methylisoquinoline involves its interaction with specific molecular targets and pathways. As an isoquinoline derivative, it can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-5-methylisoquinoline is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-methoxy-5-methylisoquinoline

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-10-9(8)6-7-12-11(10)13-2/h3-7H,1-2H3

InChI Key

SZSWAEYLSLBDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)OC

Origin of Product

United States

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